(S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester
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Overview
Description
(S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is a complex organic compound that features both benzyloxycarbonyl and trityl protecting groups. These groups are commonly used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules. The compound is characterized by its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester typically involves multiple steps. One common method includes the protection of the amino group of an amino acid with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a trityl group to protect the secondary amino group. The final step involves esterification to form the methyl ester.
Protection of the Amino Group: The amino group of the amino acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Trityl Group: The secondary amino group is protected using trityl chloride in the presence of a base like pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and trityl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
(S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is widely used in scientific research due to its stability and reactivity. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through the protective groups, which prevent unwanted reactions during synthesis. The benzyloxycarbonyl and trityl groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Benzyloxycarbonylamino-2-(tert-butoxycarbonyl-amino)-propionic acid methyl ester: Similar in structure but uses a tert-butoxycarbonyl group instead of a trityl group.
(S)-3-Benzyloxycarbonylamino-2-(methoxycarbonyl-amino)-propionic acid methyl ester: Uses a methoxycarbonyl group instead of a trityl group.
Uniqueness
(S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is unique due to the presence of both benzyloxycarbonyl and trityl groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over reaction conditions is required.
Properties
IUPAC Name |
methyl (2S)-3-(phenylmethoxycarbonylamino)-2-(tritylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-36-29(34)28(22-32-30(35)37-23-24-14-6-2-7-15-24)33-31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,28,33H,22-23H2,1H3,(H,32,35)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYLRDJHRXRZJU-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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